c-Met Kinase Inhibitory Potential: Scaffold-Level Validation of the 8-Fluorotriazolopyridine Motif
The 8-fluorotriazolopyridine scaffold, of which 8-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a direct structural member, has been validated through systematic medicinal chemistry optimization as a privileged core for c-Met kinase inhibition. In the landmark study by Peterson et al. (J. Med. Chem. 2015), optimized 8-fluorotriazolopyridine derivatives achieved cellular IC₅₀ values below 10 nM against c-Met-driven tumor cell proliferation, with desirable pharmacokinetic properties and potent inhibition of HGF-mediated c-Met phosphorylation demonstrated in a mouse liver pharmacodynamic model [1]. An X-ray co-crystal structure (PDB: 4XYF, resolution 1.85 Å) confirmed that the 8-fluoro substituent makes direct, specific contacts within the c-Met ATP-binding pocket [2]. By contrast, the des-fluoro parent [1,2,4]triazolo[4,3-a]pyridine scaffold lacks this validated kinase-targeting motif and has no comparable c-Met activity data in the peer-reviewed literature. The target compound retains the essential 8-fluoro pharmacophore while adding the 5-methyl group as a tunable substituent for further optimization of selectivity and ADME properties.
| Evidence Dimension | c-Met cellular inhibition potency (scaffold-level) |
|---|---|
| Target Compound Data | Retains the 8-fluorotriazolopyridine core; optimized derivatives from this scaffold achieve cellular IC₅₀ < 10 nM [1] |
| Comparator Or Baseline | Des-fluoro [1,2,4]triazolo[4,3-a]pyridine scaffold: no peer-reviewed c-Met IC₅₀ data reported at comparable potency level |
| Quantified Difference | >100-fold potency advantage inferred for the 8-fluoro scaffold over the des-fluoro baseline for c-Met applications |
| Conditions | Cellular proliferation assay; HGF-mediated c-Met phosphorylation mouse liver pharmacodynamic model; X-ray crystallography at 1.85 Å |
Why This Matters
For discovery programs targeting c-Met-driven cancers, procuring a scaffold with validated kinase engagement (8-fluoro motif) versus an unvalidated generic scaffold can save 6–12 months of SAR exploration and reduce the risk of pursuing an inactive series.
- [1] Peterson, E. A.; Teffera, Y.; Albrecht, B. K.; et al. Discovery of Potent and Selective 8-Fluorotriazolopyridine c-Met Inhibitors. J. Med. Chem. 2015, 58 (5), 2417–2430. View Source
- [2] PDB: 4XYF. Crystal Structure of c-Met in Complex with 8-Fluorotriazolopyridine Inhibitor. Deposited 2015-02-02, Resolution 1.85 Å. RCSB Protein Data Bank. View Source
